Calcium ionophore VI
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Overview
Description
tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is a complex organic compound belonging to the calixarene family. Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, material science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] typically involves the following steps:
- Formation of tert-Butyl-calix 4arene : This is achieved by the condensation of p-tert-butylphenol with formaldehyde under basic conditions .
- Functionalization : The hydroxyl groups on the calixarene are then reacted with 2-(diphenylphosphoryl)ethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for tert-Butyl-calix4This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using agents such as lithium aluminum hydride.
- Substitution : The ether linkages can be substituted with other functional groups using appropriate nucleophiles .
- Oxidation : Hydrogen peroxide in acetic acid.
- Reduction : Lithium aluminum hydride in tetrahydrofuran (THF).
- Substitution : Nucleophiles like sodium azide in DMF .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the calixarene scaffold .
Scientific Research Applications
tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] has a wide range of applications in scientific research:
- Chemistry : Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules .
- Biology : Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .
- Medicine : Explored for its use in diagnostic imaging and as a therapeutic agent .
- Industry : Utilized in the development of sensors and separation processes .
Mechanism of Action
The mechanism by which tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] exerts its effects is primarily through host-guest interactions. The calixarene scaffold provides a cavity that can encapsulate guest molecules, stabilizing them through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the properties of the guest molecules, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds:
- 4-tert-Butylcalix4arene : A simpler calixarene with tert-butyl groups but without the diphenylphosphoryl ether functionalities.
- Calix6arene : A larger macrocyclic compound with six phenolic units, offering different host-guest chemistry properties.
- Calix8arene : An even larger calixarene with eight phenolic units, providing a larger cavity for guest encapsulation.
Uniqueness: tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is unique due to its specific functionalization with diphenylphosphoryl groups, which enhances its ability to form stable complexes with a variety of guest molecules. This makes it particularly valuable in applications requiring high selectivity and stability.
Properties
CAS No. |
171979-66-1 |
---|---|
Molecular Formula |
C100H108O8P4 |
Molecular Weight |
1561.8 g/mol |
IUPAC Name |
5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(2-diphenylphosphorylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
InChI |
InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3 |
InChI Key |
JTLQADIQVNKIFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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